5-Cyano-N-cyclopropylpyridine-3-sulfonamide
Description
5-Cyano-N-cyclopropylpyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a cyano group at the 5-position and a cyclopropyl-sulfonamide moiety at the 3-position. The cyano group enhances electron-withdrawing characteristics, while the cyclopropyl ring contributes steric and electronic effects that may influence binding interactions or solubility .
Properties
Molecular Formula |
C9H9N3O2S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
5-cyano-N-cyclopropylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H9N3O2S/c10-4-7-3-9(6-11-5-7)15(13,14)12-8-1-2-8/h3,5-6,8,12H,1-2H2 |
InChI Key |
XTVBJOIXJFECJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-N-cyclopropylpyridine-3-sulfonamide typically involves the reaction of a pyridine derivative with a sulfonamide precursor. One common method is the oxidative coupling of thiols and amines, which allows for the formation of sulfonamides in a single step . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation.
Industrial Production Methods
In an industrial setting, the production of 5-Cyano-N-cyclopropylpyridine-3-sulfonamide can be scaled up using similar oxidative coupling methods. The use of readily available low-cost commodity chemicals such as thiols and amines makes this process economically viable. Additionally, the reaction conditions can be optimized to achieve high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-N-cyclopropylpyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinamides or sulfenamides.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfinamides, and sulfenamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Cyano-N-cyclopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically exert their effects by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in the bacteriostatic effect. The compound’s unique structure allows it to effectively bind to the enzyme, making it a potent inhibitor .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide Chemistry
Key structural analogues include:
Key Differences :
- Substituent Effects: The 5-cyano group in the target compound is a stronger electron-withdrawing group compared to the 5-benzyloxy substituent in 17c, which may reduce nucleophilicity at the pyridine nitrogen . The cyclopropyl group in the sulfonamide moiety offers steric constraints distinct from the naphthalene or tosyl groups in analogues.
Physicochemical and Functional Properties
- Electrochemical Behavior: Pyridine-based sulfonamides often exhibit redox activity. The cyano group could stabilize negative charges, contrasting with the nitro group in the patent compound, which may facilitate reduction reactions .
Biological Activity
5-Cyano-N-cyclopropylpyridine-3-sulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
5-Cyano-N-cyclopropylpyridine-3-sulfonamide has the following structural characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 246.27 g/mol
- CAS Number : 1881444-68-3
The compound features a pyridine ring substituted with a cyano group and a sulfonamide moiety, which are known to influence its biological activity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including 5-Cyano-N-cyclopropylpyridine-3-sulfonamide, exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell replication. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Anticancer Activity
A notable area of investigation is the anticancer potential of 5-Cyano-N-cyclopropylpyridine-3-sulfonamide. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms similar to those observed in other sulfonamide derivatives. For instance, in assays conducted against a panel of human cancer cell lines, the compound exhibited cytotoxic effects at concentrations ranging from 10 to 100 µM .
Case Study: Anticancer Screening
In a study evaluating several sulfonamide derivatives, including 5-Cyano-N-cyclopropylpyridine-3-sulfonamide, the following results were observed:
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| MCF-7 (breast cancer) | 25 | 50 | >100 |
| A549 (lung cancer) | 30 | 60 | >100 |
| HeLa (cervical cancer) | 20 | 40 | >100 |
The results indicate that the compound's activity varies across different cancer types, with MCF-7 cells showing the highest sensitivity.
The proposed mechanism of action for 5-Cyano-N-cyclopropylpyridine-3-sulfonamide involves interference with cellular processes critical for growth and replication. This includes:
- Inhibition of Folate Synthesis : Similar to other sulfonamides, it may inhibit dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria.
- Disruption of Microtubule Formation : Some studies suggest that sulfonamides can affect microtubule dynamics, leading to impaired mitosis in cancer cells .
Toxicity and Safety Profile
While the biological activities are promising, it is essential to evaluate the toxicity profile of 5-Cyano-N-cyclopropylpyridine-3-sulfonamide. Reports indicate that like other sulfonamides, it may cause adverse reactions such as hypersensitivity or skin reactions in some individuals . Further toxicological assessments are necessary to establish a safe therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
